Sodium;6-[(2-carboxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
Sodium;6-[(2-carboxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a compound known for its broad-spectrum antibiotic properties. It is a member of the carboxypenicillin class of antibiotics, which are derivatives of penicillin. This compound is particularly effective against Gram-negative bacteria and is used in various medical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;6-[(2-carboxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves several steps. The starting material is typically 6-aminopenicillanic acid, which undergoes acylation with phenylacetic acid derivatives under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the sodium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically crystallized and purified through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Sodium;6-[(2-carboxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carboxylate and amide functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium;6-[(2-carboxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of bacterial resistance mechanisms and as a tool for studying cell wall synthesis in bacteria.
Industry: Applied in the production of pharmaceuticals and as a preservative in certain industrial processes.
Mechanism of Action
The compound exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death. The compound’s action is mediated by bacterial cell wall autolytic enzymes such as autolysins .
Comparison with Similar Compounds
Similar Compounds
Azlocillin: An acylureido penicillin with an extended spectrum of activity and greater potency than carboxypenicillins.
Ampicillin: A penicillin derivative with a broader spectrum of activity compared to traditional penicillins.
Mezlocillin: Similar to azlocillin, with extended-spectrum activity against Gram-negative bacteria.
Uniqueness
Sodium;6-[(2-carboxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is unique due to its specific structure, which provides a balance of stability and reactivity, making it effective against a wide range of bacterial infections. Its ability to inhibit PBPs and its resistance to certain bacterial enzymes contribute to its effectiveness .
Properties
Molecular Formula |
C17H17N2NaO6S |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
sodium;6-[(2-carboxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C17H18N2O6S.Na/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8;/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25);/q;+1/p-1 |
InChI Key |
CNLSIVKXSBRGQP-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)O)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
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